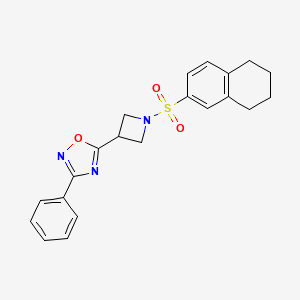

3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a chemical compound with the following properties:

- Catalog No.: S3033264

- CAS No.: 1251634-78-2

- Molecular Formula: C21H21N3O3S

- Molecular Weight: 395.48 g/mol

- Intended Use: This product is not intended for human or veterinary use; it is for research purposes only1.

Molecular Structure Analysis

The molecular structure of 3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole consists of a phenyl group, an azetidine ring, and an oxadiazole ring. The sulfonyl group is attached to the azetidine ring. The tetrahydronaphthalene moiety contributes to its overall structure1.

Physical And Chemical Properties Analysis

Regrettably, specific physical and chemical properties were not retrieved from the search results. Further scientific literature or experimental data would be needed to characterize its solubility, melting point, stability, and other relevant properties.

Scientific Research Applications

Antimicrobial Applications

Compounds related to "3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole" have been explored for their antimicrobial properties. For instance, azetidinone derivatives have demonstrated significant antibacterial and antifungal activities, indicating their potential in addressing microbial resistance issues. The synthesis of novel azetidinones and their evaluation for antimicrobial efficacy highlight the compound's relevance in developing new antimicrobial agents (Prajapati & Thakur, 2014).

Anticancer Potential

Research has also delved into the anticancer capabilities of compounds within this chemical class. Studies on substituted 1,3,4-oxadiazolyl tetrahydropyridines, for instance, have revealed promising anti-cancer activities. These findings suggest that modifications to the oxadiazole and phenyl ring structures, akin to the compound , could enhance biological activity against cancer cell lines (Redda & Gangapuram, 2007).

Antitubercular and Antifungal Activities

The investigation into sulfonyl derivatives, particularly those incorporating isopropyl thiazole and oxadiazole structures, has identified compounds with notable antitubercular and antifungal effects. This line of research supports the potential of such compounds in treating tuberculosis and fungal infections, further emphasizing the broad therapeutic applications of these chemical entities (Kumar, Prasad, & Chandrashekar, 2013).

Enzyme Inhibition and Biological Activities

Additionally, the compound's structural relatives have been evaluated for their enzyme inhibition properties and biological activities, including their interaction with serum albumin, suggesting their utility in drug discovery and development processes (Virk et al., 2023).

Future Directions

Future research on 3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole should focus on:

- Biological Activity: Investigating its potential pharmacological effects, such as anticancer, antimicrobial, or anti-inflammatory properties.

- Structure-Activity Relationship (SAR): Understanding how modifications to its structure impact its activity.

- Target Identification: Identifying specific cellular targets or pathways affected by this compound.

- Optimization: Designing derivatives with improved properties for potential drug development.

properties

IUPAC Name |

3-phenyl-5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c25-28(26,19-11-10-15-6-4-5-9-17(15)12-19)24-13-18(14-24)21-22-20(23-27-21)16-7-2-1-3-8-16/h1-3,7-8,10-12,18H,4-6,9,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZCDYOCFCDVRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744756.png)

![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2744758.png)

![N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744769.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2744772.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B2744774.png)

![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2744777.png)